Spiro[3.5]nonan-2-ylmethanamine;hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is spiro[3.5]nonan-2-ylmethanamine hydrochloride , reflecting its spirocyclic backbone and functional groups. The term "spiro[3.5]nonane" denotes a bicyclic system comprising a 3-membered cyclopropane ring and a 5-membered cyclopentane ring sharing a single carbon atom (the spiro atom). The methanamine group (-CH$$2$$NH$$2$$) is attached to the spiro atom at position 2, and the hydrochloride salt forms via protonation of the amine group.
Structural and Molecular Properties
The compound’s molecular formula is C$${10}$$H$${20}$$ClN , with a molecular weight of 189.72 g/mol . Key structural descriptors include:
Table 1: Structural and Molecular Data
The SMILES string C1CCC2(CC1)CC(C2)CN.Cl explicitly defines the spiro junction, with the nitrogen atom protonated and associated with a chloride counterion. The InChI key provides a standardized identifier for database searches and computational modeling.
Chemical Abstracts Service Registry Numbers and Alternative Designations
This compound is uniquely identified by its Chemical Abstracts Service Registry Number (CAS RN) 2375270-04-3 and European Community (EC) Number 857-948-0 . These identifiers facilitate precise tracking in regulatory and commercial contexts.
Synonyms and Alternative Names
Multiple aliases exist for this compound, reflecting its use across different research and industrial contexts:
Table 2: Registry and Alternative Designations
| Identifier Type | Value | Source |
|---|---|---|
| CAS RN | 2375270-04-3 | |
| EC Number | 857-948-0 | |
| Common Synonyms | 1-{Spiro[3.5]nonan-2-yl}methanamine hydrochloride; {spiro[3.5]nonan-2-yl}methanamine hydrochloride |
These designations ensure unambiguous communication in scientific literature and regulatory documentation.
Stereochemical Considerations in Spirocyclic Amine Systems
Spirocyclic compounds like spiro[3.5]nonan-2-ylmethanamine hydrochloride exhibit unique stereochemical properties due to their rigid, non-planar architectures. The spiro atom (carbon-2) serves as the junction between the cyclopropane and cyclopentane rings, creating a three-dimensional structure that can give rise to axial chirality .
Chirality in Spiro Systems
Axial chirality arises when the spatial arrangement of substituents around the spiro atom prevents the molecule from being superimposed onto its mirror image. In this compound, the asymmetry is inherent to the spirocyclic framework, even if the rings themselves lack substituent diversity. For example, the 3-membered and 5-membered rings impose distinct torsional strains, further stabilizing chiral conformations.
Table 3: Stereochemical Properties
| Property | Description | Source |
|---|---|---|
| Chirality Type | Axial (spiro-induced) | |
| Potential Enantiomers | Two non-superimposable mirror forms | |
| Configuration Stability | High due to rigid spiro framework |
The hydrochloride salt’s formation does not introduce additional chiral centers but may influence the compound’s conformational stability. Protonation of the amine group enhances solubility and crystallinity, which are critical for analytical characterization and synthetic applications.
Properties
IUPAC Name |
spiro[3.5]nonan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-9-6-10(7-9)4-2-1-3-5-10;/h9H,1-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBNWIFOPDJCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375270-04-3 | |
| Record name | 1-{spiro[3.5]nonan-2-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro ring and the subsequent functionalization.
Industrial Production Methods
Industrial production methods for Spiro[3 the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could produce a range of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Spiro[3.5]nonan-2-ylmethanamine hydrochloride has been explored as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it an attractive candidate in drug discovery.
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including:
- Anticancer properties
- Antidepressant effects
- Neuroprotective actions
Studies have shown that spiro compounds can modulate various biological pathways, making them suitable for developing drugs targeting specific diseases.
Pharmacokinetics
The pharmacokinetic properties of spiro[3.5]nonan-2-ylmethanamine hydrochloride have been investigated to optimize its efficacy and minimize side effects. For instance, modifications to enhance or reduce solubility at different pH levels can significantly impact the compound's absorption and distribution in the body.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of spiro[3.5]nonan-2-ylmethanamine hydrochloride highlighted its potential as a scaffold for developing novel pharmaceuticals. The research involved evaluating the binding affinity of synthesized compounds to various receptors, revealing promising results in terms of selectivity and potency against certain cancer cell lines .
Case Study 2: Neuropharmacology
Another investigation explored the neuropharmacological effects of spiro[3.5]nonan-2-ylmethanamine hydrochloride derivatives. The study demonstrated that specific modifications to the spiro structure could lead to enhanced neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action for Spiro[3.5]nonan-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The spiro structure provides a unique spatial arrangement that can affect how the compound interacts with its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Functional Groups: The 7-oxa derivative (C9H17ClNO) introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity . Allylescaline HCl contains methoxy and allyloxy groups, enabling π-π interactions critical for receptor binding in psychoactive compounds .
- Solubility and Stability: Hydrochloride salts generally improve aqueous solubility. However, Allylescaline HCl requires low-temperature storage (-20°C) for long-term stability, unlike spiro[3.5]nonan-2-ylmethanamine HCl, which is stable at room temperature .
Pharmacological and Industrial Relevance
- Spiro[3.5]nonan-2-ylmethanamine HCl: Suppliers like Lupin Pharmaceuticals and Shaoxing Echem Chemical highlight its role in synthesizing CNS-targeting agents .
- Allylescaline HCl: A psychoactive research compound studied for its serotonin receptor affinity, contrasting with the non-psychoactive applications of spirocyclic amines .
- 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine HCl : Utilized in materials science for designing rigid, aromatic-containing polymers .
Biological Activity
Spiro[3.5]nonan-2-ylmethanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic structure, which allows for diverse interactions with biological targets. Research into its biological activity is still emerging, with various studies exploring its pharmacological potential.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 140.14338 | 132.5 |
| [M+Na]+ | 162.12532 | 137.9 |
| [M+NH4]+ | 157.16992 | 139.9 |
| [M+K]+ | 178.09926 | 131.6 |
This table summarizes the predicted mass-to-charge ratios and collision cross sections, which are important for understanding the compound's behavior in mass spectrometry.
The biological activity of spiro[3.5]nonan-2-ylmethanamine hydrochloride may be attributed to its ability to interact with specific receptors or enzymes in biological systems. The spirocyclic structure facilitates binding to unique sites on proteins, potentially modulating their activity.
Pharmacological Studies
Recent studies have highlighted the potential pharmacological effects of related compounds within the spiro[3.5]nonane family. For instance, a study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives demonstrated their efficacy as covalent inhibitors against KRAS G12C, a significant target in cancer therapy, indicating that structural modifications can lead to enhanced biological activity .
Case Studies
- Cancer Therapeutics : Research has shown that certain derivatives of spiro[3.5]nonane exhibit potent inhibitory activity against mutated RAS proteins, which are implicated in various cancers . These findings suggest that spirocyclic compounds could be developed into novel anticancer agents.
- Neuropharmacology : Compounds with similar structures have been investigated for their effects on neurological pathways, particularly their interaction with muscarinic receptors, which are crucial in treating conditions like Alzheimer's disease .
Comparative Biological Activity
To better understand the biological activity of spiro[3.5]nonan-2-ylmethanamine hydrochloride, it is useful to compare it with other similar compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing spiro[3.5]nonan-2-ylmethanamine hydrochloride, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and amine protection/deprotection. For example, HCl in dioxane (4 N) is effective for deprotecting tert-butyl carbamates under mild conditions (room temperature, 1 hour), as demonstrated in analogous spiro-compound syntheses . Purification via reversed-phase HPLC (MeCN/water with 0.1% formic acid) on a C18 column ensures high purity (>95%) . Molecular weight (231.67 g/mol) and chiral centers (rac-(1R,2S)) should be confirmed via LCMS and chiral HPLC .
Q. How can researchers characterize the structural and stereochemical purity of spiro[3.5]nonan-2-ylmethanamine hydrochloride?
- Methodological Answer : Use a combination of:
- LCMS : To confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Chiral HPLC : To resolve enantiomers, as the compound contains a chiral spiro center .
- NMR : 1H/13C NMR to verify the spirocyclic structure and amine hydrochloride salt formation.
- Elemental Analysis : Validate empirical formula (C11H12ClF2N) and stoichiometry .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : Store in airtight containers at -20°C in a dry, ventilated environment to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat, or light, as hydrochloride salts are hygroscopic and prone to degradation . Pre-formulation stability studies (e.g., stress testing at 40°C/75% RH) can identify degradation pathways .
Q. How can initial pharmacological screening be designed for spiro[3.5]nonan-2-ylmethanamine hydrochloride?
- Methodological Answer : Prioritize target-agnostic assays:
- Cytotoxicity : MTT assays in cell lines (e.g., HEK293, HepG2) to assess baseline toxicity.
- Kinase/GPCR Panels : Broad-spectrum binding assays to identify potential targets.
- ADME Profiling : Solubility (PBS/MeCN), metabolic stability in liver microsomes, and plasma protein binding .
Advanced Research Questions
Q. How does stereochemistry impact the bioactivity of spiro[3.5]nonan-2-ylmethanamine hydrochloride, and how can enantiomeric purity be maintained?
- Methodological Answer : The rac-(1R,2S) configuration in spiro compounds often leads to divergent biological activities. Use chiral auxiliaries or asymmetric catalysis during synthesis to control stereochemistry . Enantiomeric excess (ee) should be monitored via chiral HPLC, and recrystallization in polar solvents (e.g., ethanol/water) can enhance ee >99% .
Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound for therapeutic applications?
- Methodological Answer : Focus on modifying:
- Spiro Ring Substituents : Fluorine or methyl groups at the 3.5-position may enhance metabolic stability or target binding .
- Amine Functionalization : Acylation or alkylation (e.g., with trifluoromethyl groups) can improve pharmacokinetics, as seen in related spiro-based ferroptosis inhibitors .
- In Silico Modeling : Docking studies (e.g., AutoDock) to predict interactions with targets like GPX4 or ion channels .
Q. How should researchers resolve contradictions in reported bioactivity data for spirocyclic amines?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Batch Purity : Re-test compounds with LCMS-confirmed purity >98% .
- Cell Line Differences : Compare activity across multiple models (e.g., primary vs. immortalized cells) .
Q. What methodologies are critical for evaluating in vivo efficacy versus in vitro activity?
- Methodological Answer :
- Pharmacokinetics : Conduct IV/PO dosing in rodents to measure bioavailability and half-life .
- Disease Models : Use GPX4-knockdown mice for ferroptosis studies or ischemia-reperfusion models for tissue damage mitigation .
- Toxicokinetics : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) to assess safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
